Oxazinin 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazinin 3 is a natural product found in Mytilus galloprovincialis with data available.

Applications De Recherche Scientifique

Synthesis of Oxazinin 3

The total synthesis of this compound has been achieved through innovative methodologies that leverage oxidative coupling reactions. One prominent method involves the coupling of indoles and pyrroles to carbonyl compounds, which has shown high levels of chemoselectivity and regioselectivity . This reaction is particularly useful for constructing complex molecular architectures and has been applied successfully in the synthesis of various natural products, including this compound.

Table 1: Key Features of the Synthesis Method

| Feature | Description |

|---|---|

| Chemoselectivity | High functional group tolerability |

| Regioselectivity | Exclusive coupling at specific positions (C-3 of indole) |

| Stereoselectivity | Control over stereochemistry via substrate choice |

| Scalability | Method is amenable to scale-up |

Biological Activities

This compound has demonstrated various biological activities, particularly in the realm of antimicrobial and anticancer research. Studies have indicated that derivatives of Oxazinin exhibit potent activity against certain cancer cell lines, showcasing its potential as a lead compound in drug discovery.

Antimicrobial Properties

Research has highlighted the antimycobacterial properties of related compounds like Oxazinin A, which can inform studies on this compound. The synthesis of these compounds often validates biosynthetic pathways that suggest their efficacy against pathogens . The ability to synthesize analogs around the oxazinin scaffold allows for structure-activity relationship studies that can enhance understanding and improve efficacy.

Anticancer Activity

The compound's derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain oxazinin analogs inhibit the growth of specific cell lines, indicating their potential as anticancer agents . The mechanism often involves oxidative stress induction or disruption of cellular processes critical for cancer cell survival.

Table 2: Biological Activities of Oxazinin Derivatives

| Activity Type | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Cytotoxicity | WEHI 164 | X (to be determined) |

| Cytotoxicity | J774 | Y (to be determined) |

| Antimycobacterial | Mycobacterium species | Z (to be determined) |

Therapeutic Potential

The therapeutic applications of this compound are still under investigation, but its structural features suggest potential in several areas:

- Cancer Therapy: Given its cytotoxic properties, further development could lead to new anticancer therapies.

- Antimicrobial Agents: Its effectiveness against mycobacterial infections presents opportunities for developing new antibiotics.

- Drug Design: The ability to synthesize diverse analogs allows researchers to explore modifications that may enhance efficacy or reduce toxicity.

Case Studies

Several case studies illustrate the applications and effectiveness of Oxazinin compounds:

- A study demonstrated the total synthesis and biological evaluation of oxazinin A, revealing a promising profile against mycobacterial infections .

- Another investigation focused on the structure-activity relationship of oxazinin derivatives, identifying key modifications that enhance anticancer activity .

Analyse Des Réactions Chimiques

Chemical Reactions and Transformations

While a specific, detailed list of chemical reactions of Oxazinin 3 is not provided in the search results, the following chemical transformations are discussed:

-

Formation of Morpholinone Ring : The key reaction in the synthesis of oxazinin-3 is the formation of the morpholinone ring via intramolecular addition. This involves creating a 3-methyleneindolenine intermediate, followed by a hydroxyl substituent adding across the C(2)–O(1) bond .

-

Coupling Reactions : Synthesis involves coupling 3-indoleglyoxylic acid with tyrosine derivatives. This coupling is followed by the formation of a diol, a precursor to the final oxazinin-3 structure .

-

Oxidative Coupling : this compound can be formed via oxidative coupling of indoles and carbonyl compounds, a reaction that demonstrates high chemoselectivity, regioselectivity, and stereoselectivity. Copper(II)2-ethylhexanoate is an effective oxidant for this reaction .

Stereochemistry and Structural Analysis

-

Absolute Stereochemistry : The absolute stereochemistry of oxazinin-3 was determined through synthesis and comparison of specific optical rotations with the natural product . The stereochemistry was established as 2S,5S .

-

Spectroscopic Analysis : NMR spectroscopy is crucial for structural elucidation. Comparison of NMR data between synthetic and natural oxazinin-3 helps confirm the structure and stereochemistry .

Propriétés

Formule moléculaire |

C19H18N2O3 |

|---|---|

Poids moléculaire |

322.4 g/mol |

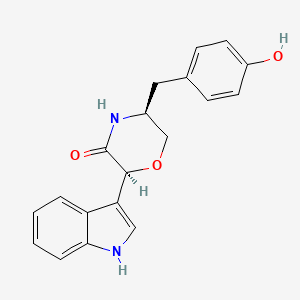

Nom IUPAC |

(2S,5S)-5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-one |

InChI |

InChI=1S/C19H18N2O3/c22-14-7-5-12(6-8-14)9-13-11-24-18(19(23)21-13)16-10-20-17-4-2-1-3-15(16)17/h1-8,10,13,18,20,22H,9,11H2,(H,21,23)/t13-,18-/m0/s1 |

Clé InChI |

WFTQEKLALHHTOX-UGSOOPFHSA-N |

SMILES isomérique |

C1[C@@H](NC(=O)[C@@H](O1)C2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |

SMILES canonique |

C1C(NC(=O)C(O1)C2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |

Synonymes |

oxazinin 3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.